6-bromo-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole 6-bromo-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole
Brand Name: Vulcanchem
CAS No.: 2640960-28-5
VCID: VC11852578
InChI: InChI=1S/C15H15BrN4S/c1-10-17-4-5-19(10)7-11-8-20(9-11)15-18-13-3-2-12(16)6-14(13)21-15/h2-6,11H,7-9H2,1H3
SMILES: CC1=NC=CN1CC2CN(C2)C3=NC4=C(S3)C=C(C=C4)Br
Molecular Formula: C15H15BrN4S
Molecular Weight: 363.3 g/mol

6-bromo-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole

CAS No.: 2640960-28-5

Cat. No.: VC11852578

Molecular Formula: C15H15BrN4S

Molecular Weight: 363.3 g/mol

* For research use only. Not for human or veterinary use.

6-bromo-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole - 2640960-28-5

Specification

CAS No. 2640960-28-5
Molecular Formula C15H15BrN4S
Molecular Weight 363.3 g/mol
IUPAC Name 6-bromo-2-[3-[(2-methylimidazol-1-yl)methyl]azetidin-1-yl]-1,3-benzothiazole
Standard InChI InChI=1S/C15H15BrN4S/c1-10-17-4-5-19(10)7-11-8-20(9-11)15-18-13-3-2-12(16)6-14(13)21-15/h2-6,11H,7-9H2,1H3
Standard InChI Key MBFHBMBIYBIHCK-UHFFFAOYSA-N
SMILES CC1=NC=CN1CC2CN(C2)C3=NC4=C(S3)C=C(C=C4)Br
Canonical SMILES CC1=NC=CN1CC2CN(C2)C3=NC4=C(S3)C=C(C=C4)Br

Introduction

The compound 6-Bromo-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole represents a hybrid structure combining brominated benzothiazole and imidazole frameworks. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article provides a detailed exploration of its structure, synthesis, and potential applications.

Structural Features

The molecular structure of the compound comprises:

  • A benzothiazole core substituted at position 6 with a bromine atom.

  • An azetidine ring linked to the benzothiazole at position 2.

  • A methyl-imidazole moiety attached to the azetidine ring via a methylene group.

This combination introduces heteroaromatic and halogenated functionalities that enhance its chemical reactivity and biological interactions.

Synthesis Pathways

The synthesis of this compound likely involves multi-step reactions, including:

  • Formation of Benzothiazole Core: Benzothiazoles are typically synthesized by cyclization of 2-aminothiophenols with carboxylic acids or derivatives.

  • Bromination: Selective bromination at the 6th position using brominating agents like N-bromosuccinimide (NBS).

  • Azetidine Functionalization: Introduction of the azetidine ring via nucleophilic substitution reactions.

  • Attachment of Imidazole Derivative: Coupling with a methyl-imidazole derivative through alkylation or condensation.

Biological Activities

Compounds containing benzothiazole and imidazole scaffolds have been extensively studied for their pharmacological properties:

  • Anticancer Potential: Benzothiazoles are known to inhibit tumor cell proliferation by targeting DNA or specific enzymes involved in cancer progression .

  • Antibacterial Activity: The azetidine ring enhances membrane permeability, making such compounds effective against Gram-positive and Gram-negative bacteria .

  • Anti-inflammatory Effects: Imidazole derivatives modulate inflammatory pathways by inhibiting enzymes like cyclooxygenase (COX) .

Analytical Characterization

The structural elucidation of this compound would involve:

  • Spectroscopic Techniques:

    • Infrared (IR) spectroscopy to identify functional groups.

    • Nuclear Magnetic Resonance (NMR) spectroscopy for proton and carbon environments.

    • Mass Spectrometry (MS) for molecular weight confirmation.

  • Crystallographic Analysis:

    • X-ray diffraction (XRD) to determine three-dimensional molecular geometry.

Potential Applications

Given its structural features:

  • Drug Discovery: The compound can serve as a lead molecule for developing multi-target drugs.

  • Catalysis: Heterocyclic compounds with bromine have been explored as catalysts in organic transformations.

  • Material Science: Benzothiazoles are used in optoelectronic materials due to their photophysical properties.

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